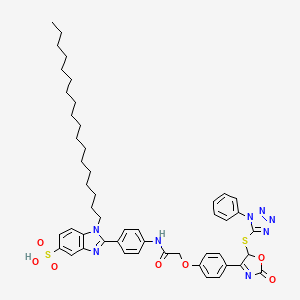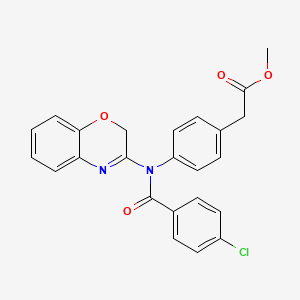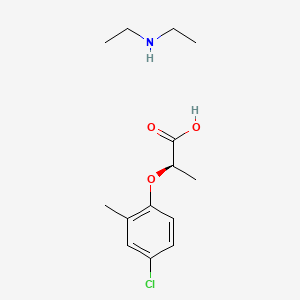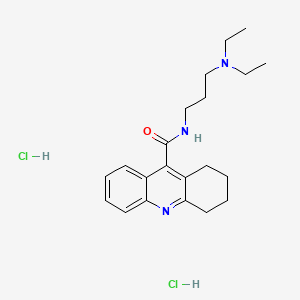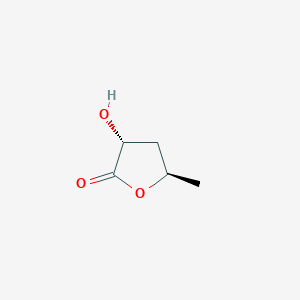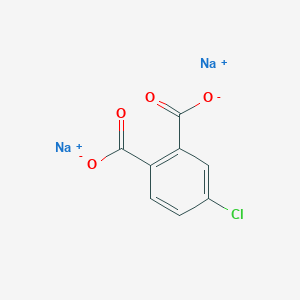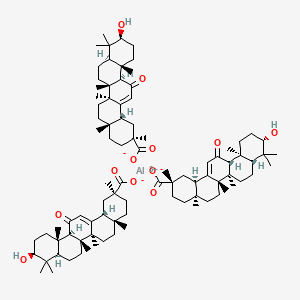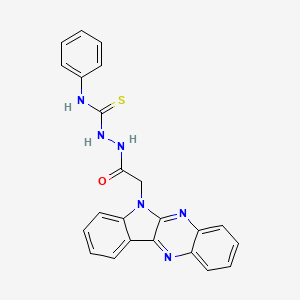
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((phenylamino)thiocarbonyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((phenylamino)thiocarbonyl)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its potential in medicinal chemistry due to its ability to interact with DNA and proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-indolo(2,3-b)quinoxaline derivatives typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of acids such as glacial acetic acid or hydrochloric acid . The reaction is often carried out under reflux conditions or using microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium hexacyanoferrate(III).
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium hexacyanoferrate(III)) . Reaction conditions vary depending on the desired transformation but often involve heating or microwave irradiation to accelerate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6H-indolo(2,3-b)quinoxaline can yield quinoxalinone derivatives .
Wissenschaftliche Forschungsanwendungen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((phenylamino)thiocarbonyl)hydrazide has several scientific research applications:
Wirkmechanismus
The primary mechanism of action for 6H-indolo(2,3-b)quinoxaline derivatives involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells and antiviral activities . The compound’s interaction with DNA is influenced by the substituents on the indoloquinoxaline ring, which can enhance binding affinity and thermal stability of the DNA complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indole-fused quinoxaline structure, known for its anticancer properties.
NCA0424, B-220, and 9-OH-B-220: Highly active 6H-indolo(2,3-b)quinoxaline derivatives with significant DNA binding affinity and multidrug resistance modulating activities.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((phenylamino)thiocarbonyl)hydrazide is unique due to its specific substitution pattern, which enhances its pharmacological profile. The presence of the phenylamino and thiocarbonyl groups contributes to its distinct DNA intercalation properties and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
116989-60-7 |
|---|---|
Molekularformel |
C23H18N6OS |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
1-[(2-indolo[3,2-b]quinoxalin-6-ylacetyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H18N6OS/c30-20(27-28-23(31)24-15-8-2-1-3-9-15)14-29-19-13-7-4-10-16(19)21-22(29)26-18-12-6-5-11-17(18)25-21/h1-13H,14H2,(H,27,30)(H2,24,28,31) |
InChI-Schlüssel |
WBGMMPQMNHSJTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


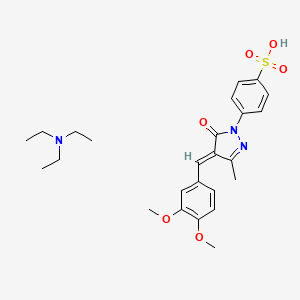
![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)
![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)

